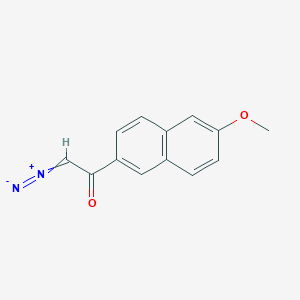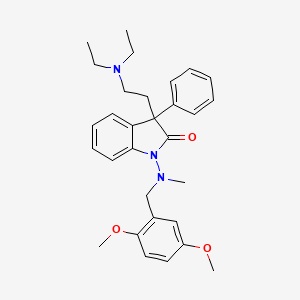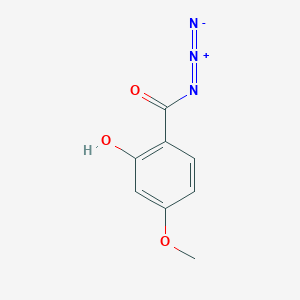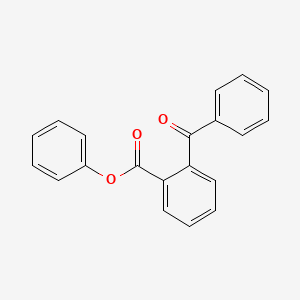![molecular formula C17H26O3 B14651642 1-[2-Hydroxy-4-(nonyloxy)phenyl]ethan-1-one CAS No. 52122-71-1](/img/structure/B14651642.png)
1-[2-Hydroxy-4-(nonyloxy)phenyl]ethan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[2-Hydroxy-4-(nonyloxy)phenyl]ethan-1-one is an organic compound that belongs to the class of phenyl ketones It is characterized by the presence of a hydroxy group and a nonyloxy group attached to a phenyl ring, with an ethanone group at the para position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-Hydroxy-4-(nonyloxy)phenyl]ethan-1-one typically involves the alkylation of 2-hydroxy-4-nonyloxybenzaldehyde followed by oxidation. The reaction conditions often include the use of strong bases such as potassium hydroxide and solvents like ethanol. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts such as palladium on carbon may be used to facilitate the reaction, and advanced purification techniques like column chromatography are employed to obtain the pure compound.
Analyse Chemischer Reaktionen
Types of Reactions
1-[2-Hydroxy-4-(nonyloxy)phenyl]ethan-1-one undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or carboxylic acid.
Reduction: The ethanone group can be reduced to an alcohol.
Substitution: The nonyloxy group can be substituted with other alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Reagents like alkyl halides or aryl halides in the presence of a base.
Major Products
Oxidation: Formation of this compound.
Reduction: Formation of 1-[2-Hydroxy-4-(nonyloxy)phenyl]ethanol.
Substitution: Formation of various substituted phenyl ethanones.
Wissenschaftliche Forschungsanwendungen
1-[2-Hydroxy-4-(nonyloxy)phenyl]ethan-1-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-[2-Hydroxy-4-(nonyloxy)phenyl]ethan-1-one involves its interaction with specific molecular targets and pathways. The hydroxy group can form hydrogen bonds with biological molecules, while the nonyloxy group can enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-[2-Hydroxy-4-methoxyphenyl]ethan-1-one: Similar structure but with a methoxy group instead of a nonyloxy group.
1-[2-Hydroxy-4-phenyl]ethan-1-one: Similar structure but with a phenyl group instead of a nonyloxy group.
1-[2-Hydroxy-4-(hydroxymethyl)phenyl]ethan-1-one: Similar structure but with a hydroxymethyl group instead of a nonyloxy group.
Uniqueness
1-[2-Hydroxy-4-(nonyloxy)phenyl]ethan-1-one is unique due to the presence of the nonyloxy group, which imparts distinct physicochemical properties such as increased lipophilicity and potential for enhanced biological activity. This makes it a valuable compound for various applications in research and industry.
Eigenschaften
CAS-Nummer |
52122-71-1 |
|---|---|
Molekularformel |
C17H26O3 |
Molekulargewicht |
278.4 g/mol |
IUPAC-Name |
1-(2-hydroxy-4-nonoxyphenyl)ethanone |
InChI |
InChI=1S/C17H26O3/c1-3-4-5-6-7-8-9-12-20-15-10-11-16(14(2)18)17(19)13-15/h10-11,13,19H,3-9,12H2,1-2H3 |
InChI-Schlüssel |
NSJXLPYXWWKXQP-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCOC1=CC(=C(C=C1)C(=O)C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Ethanone, 1-[3-[3-[(1,1-dimethylethyl)amino]-2-hydroxypropoxy]phenyl]-](/img/structure/B14651570.png)


![2-[3-(Naphthalen-1-YL)propyl]anthracene-9,10-dicarbonitrile](/img/structure/B14651583.png)
![2,4-Bis[(trimethylsilyl)oxy]pteridine](/img/structure/B14651585.png)


![[5-Oxo-2-(5,6,7,8-tetrahydronaphthalen-2-yl)cyclopent-1-en-1-yl]acetic acid](/img/structure/B14651597.png)



![Phenyl P-aziridin-1-yl-N-tricyclo[3.3.1.1~3,7~]decan-1-ylphosphonamidate](/img/structure/B14651613.png)

![2-[3-methyl-5-(2-methylpropoxy)phenyl]acetic acid](/img/structure/B14651615.png)
